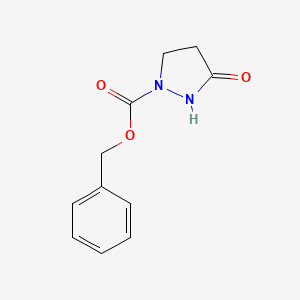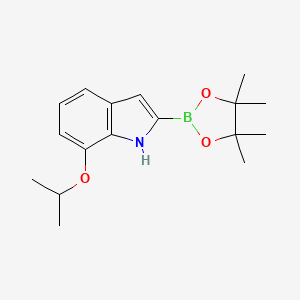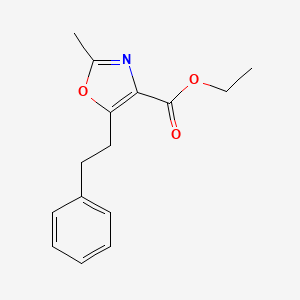
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its ethyl ester group, a methyl group at the second position, a phenylethyl group at the fifth position, and a carboxylate group at the fourth position of the oxazole ring. It is used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylethylamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate
- Ethyl 2-methyl-5-(2-methylphenyl)-1,3-oxazole-4-carboxylate
- Ethyl 2-methyl-5-(2-ethylphenyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-methyl-5-phenethyloxazole-4-carboxylate is unique due to the presence of the phenylethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
Propriétés
Numéro CAS |
52115-99-8 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-18-15(17)14-13(19-11(2)16-14)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
Clé InChI |
DBQRAJVDAQDSGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

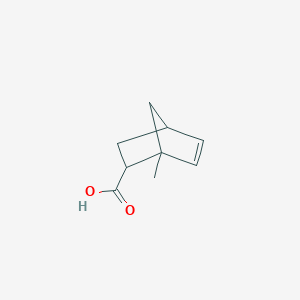
![2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine](/img/structure/B8666055.png)

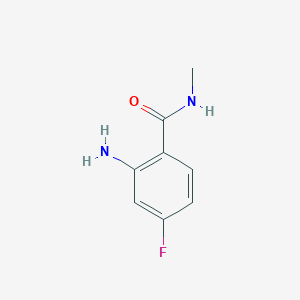

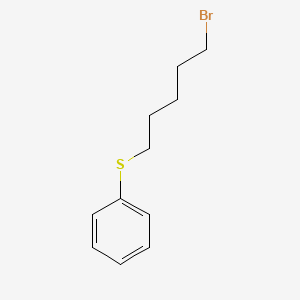
![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)

![6-amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8666083.png)
![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)

